Cas no 84348-37-8 ((2S)-1-tert-butoxycarbonyl-4-oxo-pyrrolidine-2-carboxylic acid)

(2S)-1-tert-butoxycarbonyl-4-oxo-pyrrolidine-2-carboxylic acid structure
84348-37-8 structure
(2S)-1-tert-butoxycarbonyl-4-oxo-pyrrolidine-2-carboxylic acid
84348-37-8
C10H15NO5
229.229803323746
MFCD07367800
60684
24885625

(2S)-1-tert-butoxycarbonyl-4-oxo-pyrrolidine-2-carboxylic acid Properties

Names and Identifiers

    • N-Boc-4-Oxo-L-proline
    • N-(tert-Butoxycarbonyl)-4-oxo-L-proline
    • (2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid
    • 1,2-Pyrrolidinedicarboxylic acid, 4-oxo-, 1-(1,1-dimethylethyl) ester, (2S)-
    • Boc-4-oxo-Pro-OH
    • Boc-L-Pro(4-oxo)
    • N-T-BOC-4-OXO-L-PROLINE
    • (2S)-1-tert-butyl hydrogen 4-oxopyrrolidine-1,2-dicarboxylate
    • (S)-1-Boc-4-oxo-2-pyrrolidinecarboxylic Acid
    • (S)-1-(tert-Butoxycarbonyl)-4-oxo-2-pyrrolidinecarboxylic Acid
    • (S)-1-(tert-Butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid
    • (2S)-1-tert-butoxycarbonyl-4-oxo-pyrrolidine-2-carboxylic acid
    • 1,2-Pyrrolidinedicarboxylic acid, 4-oxo-, 1-(1,1-dimethylethyl) ester, (S)- (ZCI)
    • 1-(1,1-Dimethylethyl) (2S)-4-oxo-1,2-pyrrolidinedicarboxylate (ACI)
    • (2S)-1-(tert-Butoxycarbonyl)-4-oxo-2-pyrrolidinecarboxylic acid
    • 1-(tert-Butoxycarbonyl)-4-oxo-L-proline
    • N-tert-Butoxycarbonyl-4-keto-L-proline
    • N-tert-Butoxycarbonyl-4-oxo-L-proline
    • +Expand
    • MFCD07367800
    • CKYGSXRXTIKGAJ-ZETCQYMHSA-N
    • 1S/C10H15NO5/c1-10(2,3)16-9(15)11-5-6(12)4-7(11)8(13)14/h7H,4-5H2,1-3H3,(H,13,14)/t7-/m0/s1
    • C(N1CC(=O)C[C@H]1C(=O)O)(=O)OC(C)(C)C

Computed Properties

  • 229.095023g/mol
  • 0
  • 0.3
  • 1
  • 5
  • 3
  • 229.095023g/mol
  • 229.095023g/mol
  • 83.9Ų
  • 16
  • 331
  • 0
  • 1
  • 0
  • 0
  • 0
  • 1
  • 3
  • 0

Experimental Properties

  • 0.58740
  • 83.91000
  • Insoluble in water.
  • 160 °C (dec.)
  • solid
  • Not determined
  • 1 º (c=1 in chloroform)
  • [α]22/D +19.0 to +23.0°, c = 0.5 in acetone

(2S)-1-tert-butoxycarbonyl-4-oxo-pyrrolidine-2-carboxylic acid Security Information

  • GHS07 GHS07
  • 3
  • S26
  • R22; R36
  • Xn Xn
  • NONH for all modes of transport
  • H302-H319
  • P305 + P351 + P338
  • 0-10°C
  • 22-36
  • Warning

(2S)-1-tert-butoxycarbonyl-4-oxo-pyrrolidine-2-carboxylic acid Customs Data

  • 2933990090
  • China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

(2S)-1-tert-butoxycarbonyl-4-oxo-pyrrolidine-2-carboxylic acid Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0035TF-250mg
N-Boc-4-Oxo-L-Proline
84348-37-8 97%
250mg
$5.00 2024-04-21
A2B Chem LLC
AB46707-250mg
N-Boc-4-oxo-L-Proline
84348-37-8 97%
250mg
$5.00 2024-04-19
AAPPTec
ABP110-1g
Boc-4-oxo-Pro-OH
84348-37-8
1g
$80.00 2024-07-20
abcr
AB205736-1 g
N-Boc-4-oxo-L-proline, 98%; .
84348-37-8 98%
1 g
€76.40 2023-07-20
Ambeed
A135788-250mg
Boc-4-oxo-Pro-OH
84348-37-8 97%
250mg
$6.0 2024-07-24
Apollo Scientific
OR9194-1g
(2S)-4-Oxopyrrolidine-2-carboxylic acid, N-BOC protected
84348-37-8 97%
1g
£10.00 2023-09-02
Key Organics Ltd
PS-7731-1MG
(2S)-4-Oxopyrrolidine-2-carboxylic acid, N-BOC protected
84348-37-8 >97%
1mg
£37.00 2023-09-08
Oakwood
078500-250mg
N-Boc-4-Oxo-L-proline
84348-37-8 97%
250mg
$12.00 2024-07-19
TRC
B658940-250mg
N-Boc-4-oxo-L-proline
84348-37-8
250mg
$ 69.00 2023-04-18
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H27104-1g
N-Boc-4-oxo-L-proline, 98%
84348-37-8 98%
1g
¥3249.00 2023-03-16

(2S)-1-tert-butoxycarbonyl-4-oxo-pyrrolidine-2-carboxylic acid Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Trichloroisocyanuric acid Catalysts: Tempo Solvents: Dichloromethane ;  rt → 0 °C; 30 min, 0 °C; 30 min, 0 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Azacyclic FTY720 Analogues That Limit Nutrient Transporter Expression but Lack S1P Receptor Activity and Negative Chronotropic Effects Offer a Novel and Effective Strategy to Kill Cancer Cells in Vivo
Chen, Bin; et al, ACS Chemical Biology, 2016, 11(2), 409-414

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Trichloroisocyanuric acid Catalysts: Tempo Solvents: Dichloromethane ;  30 min, 0 °C; 3 h, rt
1.2 Reagents: Water ;  15 min, rt
Reference
Synthesis of 4-(Arylmethyl)proline Derivatives
Loosli, Simon; et al, Synlett, 2019, 30(4), 508-510

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate
Reference
Synthesis of kainoid analogs
Barraclough, Paul; et al, Tetrahedron, 1995, 51(14), 4195-212

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Pyridine ,  Chromium trioxide Solvents: Dichloromethane
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate
Reference
Synthesis of kainoid analogs
Barraclough, Paul; et al, Tetrahedron, 1995, 51(14), 4195-212

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Cesium carbonate Solvents: Methanol ,  Water
1.2 Solvents: Dimethylformamide
2.1 Reagents: Pyridine ,  Chromium trioxide Solvents: Dichloromethane
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate
Reference
Synthesis of kainoid analogs
Barraclough, Paul; et al, Tetrahedron, 1995, 51(14), 4195-212

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: 2-Oxoglutaric acid ,  Ferrous ammonium sulfate Catalysts: Catalase ,  Protocollagen proline dioxygenase Solvents: Water ;  4 h, pH 7.5, 26 °C
2.1 Reagents: Sodium hydroxide Solvents: tert-Butanol ,  Water ;  18 h
3.1 Solvents: Acetone ;  1 h
Reference
Proline 4-hydroxylase: stereochemical course of the reaction
Baldwin, Jack E.; et al, Tetrahedron Letters, 1993, 34(46), 7489-92

(2S)-1-tert-butoxycarbonyl-4-oxo-pyrrolidine-2-carboxylic acid Raw materials

(2S)-1-tert-butoxycarbonyl-4-oxo-pyrrolidine-2-carboxylic acid Preparation Products

(2S)-1-tert-butoxycarbonyl-4-oxo-pyrrolidine-2-carboxylic acid Suppliers

Hubei Xinkang Pharmaceutical Chemcal Co.,Ltd.
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A LA DING
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